molecular formula C12H20N5O4P B13448198 Adefovir-d4 Diethyl Ester

Adefovir-d4 Diethyl Ester

Cat. No.: B13448198
M. Wt: 333.32 g/mol
InChI Key: SACBMARVYGBCAK-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adefovir-d4 Diethyl Ester is a deuterated analog of adefovir, a nucleotide analog reverse transcriptase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of adefovir. The deuterium atoms in this compound provide a unique advantage in tracing and analyzing the compound’s behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adefovir-d4 Diethyl Ester involves the incorporation of deuterium atoms into the adefovir molecule. One common method includes the use of deuterated reagents in the alkylation and esterification steps. The reaction typically involves the use of tetrabutylammonium salt of adenine and iodide reagents to achieve high yields under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-quality reagents and solvents is crucial to achieve the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions: Adefovir-d4 Diethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Adefovir-d4 Diethyl Ester has a wide range of applications in scientific research:

Mechanism of Action

Adefovir-d4 Diethyl Ester exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the hepatitis B virus. The compound is converted into its active form, adefovir diphosphate, through phosphorylation by cellular kinases. Adefovir diphosphate competes with deoxyadenosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Comparison with Similar Compounds

Uniqueness: Adefovir-d4 Diethyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and allow for detailed pharmacokinetic studies. This compound provides valuable insights into the metabolic pathways and efficacy of adefovir, making it a crucial tool in antiviral research .

Properties

Molecular Formula

C12H20N5O4P

Molecular Weight

333.32 g/mol

IUPAC Name

9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine

InChI

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2

InChI Key

SACBMARVYGBCAK-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC

Origin of Product

United States

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